{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone
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Overview
Description
3-BENZOYL-1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOLE is a synthetic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 3-BENZOYL-1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOLE involves several steps. One common method includes the reaction of 3-benzoylindole with 2-(4-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-BENZOYL-1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOLE undergoes various chemical reactions, including:
Scientific Research Applications
3-BENZOYL-1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-BENZOYL-1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell division, leading to the disruption of bacterial growth and proliferation . Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
3-BENZOYL-1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOLE can be compared with other indole derivatives such as:
2-(3-benzoyl-1H-indol-1-yl)-N-[2-(4-chlorophenoxy)ethyl]acetamide: This compound has a similar structure but differs in the acetamide group, which may result in different biological activities.
4-benzoylphenoxy-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone: Another related compound with a benzimidazole moiety, showing distinct antimicrobial properties.
Properties
Molecular Formula |
C23H18ClNO2 |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
[1-[2-(4-chlorophenoxy)ethyl]indol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C23H18ClNO2/c24-18-10-12-19(13-11-18)27-15-14-25-16-21(20-8-4-5-9-22(20)25)23(26)17-6-2-1-3-7-17/h1-13,16H,14-15H2 |
InChI Key |
OQBPLZGXUJAFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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